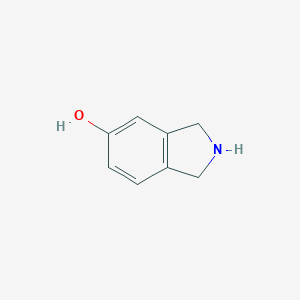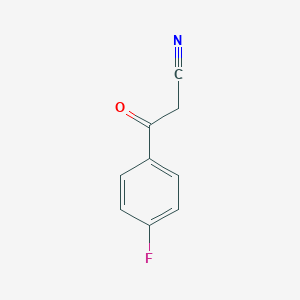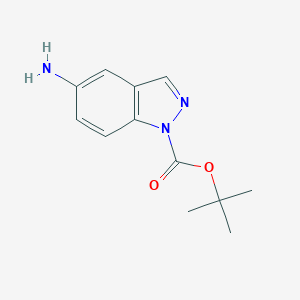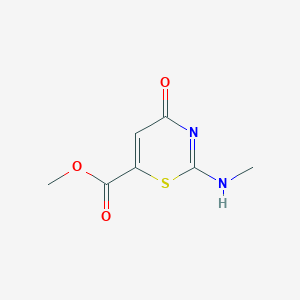
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological and therapeutic properties, including their use as anticoagulants, antibiotics, and anticancer agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives typically involves several well-known reactions such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction . For 6-amino-3-(1-pyrrolidinylcarbonyl)-coumarin, a common synthetic route involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production of coumarin derivatives often employs green chemistry approaches, including the use of microwave or ultrasound energy to enhance reaction efficiency and reduce environmental impact . Metal-catalyzed reactions, such as Heck and Suzuki coupling, are also utilized to produce coumarin derivatives on a larger scale .
化学反应分析
Types of Reactions
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrrolidinylcarbonyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit carbonic anhydrase enzymes, which play a role in regulating pH and ion balance in cells . Additionally, its fluorescence properties make it useful for imaging and detection applications .
相似化合物的比较
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative of coumarin with antioxidant properties.
Uniqueness
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific structural features, which confer distinct fluorescence properties and potential biological activities . Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other coumarin derivatives .
属性
CAS 编号 |
18144-55-3 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
6-amino-3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H14N2O3/c15-10-3-4-12-9(7-10)8-11(14(18)19-12)13(17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6,15H2 |
InChI 键 |
JMMNFKYSQYCWBR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
规范 SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Key on ui other cas no. |
18144-55-3 |
同义词 |
6-Amino-3-(pyrrolidin-1-ylcarbonyl)coumarin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)






